5-Bromo-2-phenylthiazole
Overview
Description
5-Bromo-2-phenylthiazole is an organic compound with the molecular formula C9H6BrNS. It is a thiazole derivative, characterized by a bromine atom at the 5-position and a phenyl group at the 2-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylthiazole typically involves the bromination of 2-phenylthiazole. One common method includes the reaction of 2-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles and thiazole oxides, which can have different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
5-Bromo-2-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions .
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-phenylthiazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-Phenyl-4,5-dihydrothiazole: A reduced form of the thiazole ring, showing different chemical properties .
Uniqueness
5-Bromo-2-phenylthiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. This makes it a valuable compound in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-bromo-2-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVLWIDBXNFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543429 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-67-6 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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